molecular formula C9H13N3O B13025618 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

Cat. No.: B13025618
M. Wt: 179.22 g/mol
InChI Key: JCCUCBDKEFRHGY-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine (CAS 944902-72-1) is a high-purity chemical compound provided for research purposes. This tetrahydroquinazoline derivative is part of a class of heterocyclic structures recognized as essential motifs in medicinal chemistry . The tetrahydroquinazoline scaffold is under investigation for its significant potential in developing novel therapeutic agents. Scientific literature indicates that related tetrahydroquinazoline derivatives have demonstrated promising antitubercular activity in molecular docking studies, showing high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) and DprE1 . Furthermore, similar compounds have shown high inhibition activity against β-glucosidase, suggesting a potential scaffold for research related to diabetes treatment . Compounds based on the 5,6,7,8-tetrahydroquinoline structure, which is closely related, have also been studied for their antiproliferative properties in various human cancer cell lines, indicating the broader research interest in this chemical space for oncology . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

InChI

InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3

InChI Key

JCCUCBDKEFRHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCC(CC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolinone derivatives, tetrahydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Antitubercular Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazoline, including 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine, exhibit significant antitubercular activity. Molecular docking studies have indicated a high binding affinity of these compounds towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1 (MtDprE1) . These findings suggest that the compound could serve as a promising candidate for developing new antitubercular agents, especially against multidrug-resistant strains.

Table 1: Antitubercular Activity of Tetrahydroquinazoline Derivatives

Compound NameBinding Affinity (kcal/mol)Target Enzyme
This compound-8.6Dihydrofolate Reductase
Other Derivative A-9.0Pantothenate Kinase
Other Derivative B-8.4DprE1

Antidiabetic Properties

The compound has also been investigated for its antidiabetic potential. Tetrahydroquinazolines have shown inhibitory activity against α- and β-glucosidases, enzymes that play a crucial role in carbohydrate metabolism . The inhibition of these enzymes can help manage blood glucose levels in diabetic patients. Preliminary studies indicate that this compound may effectively block metabolic pathways involved in diabetes.

Anticancer Activity

Another significant application of this compound is its potential as an anticancer agent. Research has identified a class of tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target for anticancer drugs . These compounds have shown broad antiproliferative activity against various cancer cell lines and possess favorable pharmacokinetic profiles.

Table 2: Anticancer Activity of Tetrahydroquinazoline Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compound10.5G-361 Melanoma
Other Derivative C5.0SW1116 Colon Cancer
Other Derivative D3.0MCF-7 Breast Cancer

Mechanistic Insights

The mechanism of action for the anticancer properties of tetrahydroquinazolines involves the inhibition of topoII without forming a covalent enzyme/DNA cleavage complex . This selectivity for the α isoform of topoII over the β isoform is particularly noteworthy as it may reduce side effects associated with traditional topoII poisons.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Relevance Reference
This compound Quinazoline (tetrahydro) 2-OCH3, 7-NH2 Kinase modulation (hypothesized)
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxyquinazolin-4-amine (18A) Quinazoline 8-OCH3, 7-propoxy-morpholinyl EGFR kinase inhibition
5,6,7,8-Tetrahydroquinolin-7-amine Quinoline (tetrahydro) 7-NH2 Neurotransmitter analog
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine Benzothiazole 4-OCH3-phenyl, 7-NH2 Antitumor candidate

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The molecular formula of this compound is C₉H₁₃N₃O with a molecular weight of 179.22 g/mol. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H₂,1H₃

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Topoisomerase II Inhibition : This compound has been shown to inhibit human topoisomerase II (topoII), a critical enzyme involved in DNA replication and repair. Inhibition of topoII can lead to cancer cell apoptosis and has been validated as a target for anticancer drugs .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, it demonstrated superior inhibition against Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in vitro. It was tested on mouse mononuclear macrophage leukemia cells (RAW) and exhibited notable anti-inflammatory activity with IC₅₀ values lower than that of aspirin .

Biological Activity Studies

Several studies have evaluated the biological properties of this compound:

Antibacterial Activity

A study conducted on various bacterial strains revealed the minimum inhibitory concentration (MIC) values for this compound compared to traditional antibiotics:

Bacterial StrainMIC (μg/mL)Control (Antibiotic)Control MIC (μg/mL)
Streptococcus pneumoniae1Amikacin2
Escherichia coli1Amikacin2
Candida albicans16Ketoconazole16

This data suggests that the compound possesses comparable or superior antibacterial activity relative to established treatments .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced inflammation in RAW cells:

CompoundIC₅₀ (μM)
2-Methoxy-Tetrahydroquinazoline1.37
Aspirin1.91

These findings indicate that 2-Methoxy-Tetrahydroquinazoline is a potent anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological profile of this compound can be contrasted with other quinazoline derivatives:

CompoundActivity TypeNotable Findings
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amineHypoglycemicDemonstrated significant blood glucose-lowering effects.
2-Aryl-4-chloroquinazolineAntiproliferativeExhibited strong activity against cancer cell lines.
7,7-Dimethyl derivativesAntibacterialShowed efficacy against multi-drug resistant strains.

The unique substitution pattern of 2-Methoxy-Tetrahydroquinazoline enhances its versatility and therapeutic potential compared to these related compounds .

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